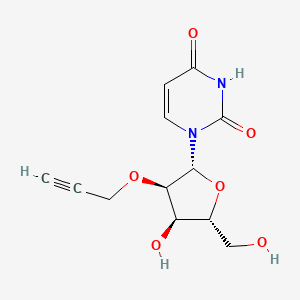
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Übersicht
Beschreibung
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride involves the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1-(protected)-1H-imidazol-4-yl)ethanone . The preferred process utilizes sodium borohydride in a polar solvent such as water, lower alkyl alcohols, or mixtures thereof . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the process is crucial for meeting the demands of various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various imidazole derivatives.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: The amino groups in the compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction process.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further modified for specific applications in medicinal chemistry and other fields.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone: The base form of the compound without the dihydrochloride addition.
6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one: Another imidazole derivative with similar properties.
Uniqueness
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its stability as a dihydrochloride salt also makes it suitable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c6-1-3(10)4-5(7)9-2-8-4;;/h2H,1,6-7H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBUYBGNPVBYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)




![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)

![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B8122713.png)
![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)
![4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B8122720.png)


